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molecular formula C6H10O2S2 B8571506 Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester CAS No. 114393-77-0

Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester

Cat. No. B8571506
M. Wt: 178.3 g/mol
InChI Key: OEBAUBJJYHXAHH-UHFFFAOYSA-N
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Patent
US07250479B2

Procedure details

Methyl magnesium chloride (10 mL, 3M solution in THF) was diluted with THF (10 mL) and the resulting solution warmed to 40° C. Carbon disulfide (2.28 g, 0.03 mol) was added over 10 minutes while maintaining the reaction temperature at 40° C. The reaction was cooled to room temperature before adding ethyl bromoacetate (5.01 g, 0.03 mol) over 15 minutes. The reaction temperature was increased to 50° C. and maintained for a further 4 hours. Water (100 mL) was added and the organic products were extracted with ethyl acetate (3×60 mL). The combined organic extracts were washed with water, brine and dried over anhydrous magnesium sulfate. After removal of solvent and column chromatography (Kieselgel-60, 70-230 mesh, 10% diethyl ether in n-hexane eluent), pure ethoxycarbonylmethyl dithioacetate was obtained as a golden oil (1.3 g, 24.3% yield). 1H-nmr (CDCl3) d(ppm): 1.25 (t, 3H); 2.90 (s, 3H); 4.07 (s, 2H) and 4.20 (q, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Yield
24.3%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[C:4](=[S:6])=[S:5].Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].O>C1COCC1>[C:4]([S:6][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])(=[S:5])[CH3:1]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.28 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
5.01 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was increased to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for a further 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the organic products were extracted with ethyl acetate (3×60 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent and column chromatography (Kieselgel-60, 70-230 mesh, 10% diethyl ether in n-hexane eluent)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=S)SCC(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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